

An In-depth Technical Guide to 3-Isopropylphenol (CAS 618-45-1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylphenol, also known as m-cumenol, is an organic aromatic compound with the chemical formula C₉H₁₂O.[1][2] Identified by its CAS Registry Number 618-45-1, this alkylphenol is a versatile molecule utilized across various scientific and industrial domains.[2][3] It serves as a crucial intermediate in the synthesis of more complex chemical entities, including pharmaceuticals such as anesthetics.[1][4] Furthermore, its inherent antimicrobial and antioxidant properties have led to its use as a preservative.[1] In the context of drug development, it is also recognized as Propofol EP Impurity F.[1][5] Recent toxicological studies have highlighted its activity as a potential endocrine-disrupting chemical, prompting further investigation into its biological mechanisms and environmental impact.[6][7] This guide provides a comprehensive overview of its chemical and physical properties, toxicological profile, and known biological activities, presenting key data and experimental insights for the scientific community.

Chemical and Physical Properties

3-Isopropylphenol is a colorless to pale yellow or brown liquid or solid at room temperature, with a characteristic phenolic and spicy odor.[1][8][9][10] It is soluble in organic solvents like alcohol and exhibits limited solubility in water.[1][9]



Property	Value	Source(s)	
CAS Number	618-45-1	[2][3][8]	
Molecular Formula	C ₉ H ₁₂ O	[2][5][8]	
Molecular Weight	136.19 g/mol	[2][8][11]	
Appearance	Colorless to pale yellow/brown liquid or solid	[1][9][10]	
Melting Point	23 to 26 °C	[3][9][12]	
Boiling Point	223 to 229 °C (at 760 mm Hg)	[3][8][9]	
Density	0.994 g/mL (at 25 °C)	[10][12]	
Refractive Index	1.525 - 1.526 (at 20 °C)	[9][12]	
Flash Point	104 °C / 219.2 - 220 °F (closed cup)	[9][10][12]	
Vapor Pressure	0.0237 - 0.05 mmHg (at 25 °C)	[8][9]	
Water Solubility	962 mg/L (at 20-25 °C)	[9]	
logP (o/w)	2.7 - 2.851	[8][9]	

Spectroscopic Data

Spectroscopic data for **3-Isopropylphenol** is available through various chemical databases. This information is critical for compound identification and structural elucidation.



Data Type	Availability	Source(s)
Mass Spectrum (EI)	Data available via NIST WebBook	[13]
¹³ C NMR Spectrum	Data available via ChemicalBook	[14]
¹ H NMR Spectrum	Data available via ChemicalBook	[14]
Infrared (IR) Spectrum	Data available via ChemicalBook	[14]
Raman Spectrum	Data available via ChemicalBook	[14]

Safety and Toxicology

3-Isopropylphenol is classified as a hazardous substance, requiring careful handling. It is harmful if swallowed and can cause severe skin burns and eye damage.[5][10]

Hazard Classification

Classification	Code	Description	Source(s)
GHS Hazard Statements	H302	Harmful if swallowed	[5][10][12]
H314	Causes severe skin burns and eye damage	[5][10][12]	
Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	[5][10]	_
Signal Word	Danger	[5][10][12]	_

Toxicological Data



Test	Species	Value	Source(s)
LD50 (Oral)	Mouse	1630 - 1680 mg/kg	[11][15]

Handling and Incompatibilities

Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment such as gloves, safety glasses, and lab coats to avoid skin and eye contact.[10][11] Work should be conducted in a well-ventilated area to prevent inhalation.[11]

Incompatible Materials:

- Strong reducing substances (hydrides, nitrides, alkali metals)[11]
- Strong oxidizing agents[11]
- Acids, acid chlorides, and acid anhydrides[11]
- Bases (generates heat)[11]

Applications and Biological Activity

3-Isopropylphenol's chemical structure makes it a valuable precursor and active agent in several fields.

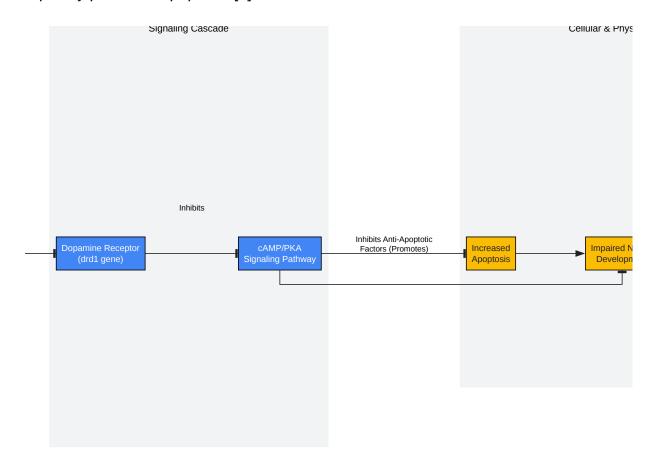
- Pharmaceutical Intermediate: It is a key building block in medicinal chemistry, notably as a precursor for certain anesthetic agents.[4] Its reactive hydroxyl group allows for etherification and esterification, enabling the synthesis of complex therapeutic molecules.[4]
- Antimicrobial Agent: The compound exhibits antimicrobial properties against bacteria and fungi.[1][16] Its lipophilic nature allows it to disrupt microbial cell membranes, leading to altered permeability and cell lysis.[16] This makes it a candidate for use in antiseptic formulations and as a preservative.[1][16]
- Cholinesterase Inhibition: Derivatives of 3-Isopropylphenol have been studied for their potential to inhibit cholinesterase enzymes, a property relevant to the development of treatments for conditions like Alzheimer's disease.[4]



• Industrial Uses: It is used in the production of polymers and resins due to its ability to undergo oxidative coupling reactions.[16]

Mechanism of Action: Neurotoxicity Pathway

Recent studies have identified **3-Isopropylphenol** as a potential endocrine-disrupting chemical with neurotoxic effects.[6] Research using a zebrafish model demonstrated that exposure to **3-Isopropylphenol** impairs neural development and suppresses locomotor behavior.[6][7] The underlying mechanism involves the inhibition of the cAMP/PKA signaling pathway, which subsequently promotes apoptosis.[6]



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Caption: Neurotoxic mechanism of **3-Isopropylphenol** via inhibition of the cAMP/PKA pathway.

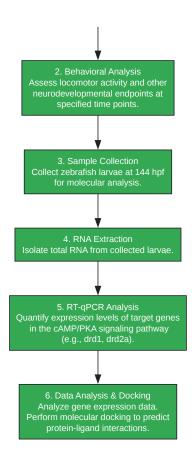


Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary to the originating research institution. However, the methodology for key experiments can be summarized based on published literature to guide future research design.

Zebrafish Neurotoxicity Assay Methodology

The following workflow outlines the experimental design used to determine the neurotoxic effects of **3-Isopropylphenol** as described in recent studies.[6][7] This protocol serves as a conceptual framework for toxicological assessment.





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